molecular formula C12H17NO2S B2610275 N-[3-Hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide CAS No. 2411199-19-2

N-[3-Hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide

Cat. No.: B2610275
CAS No.: 2411199-19-2
M. Wt: 239.33
InChI Key: BTFAZJNGHVWCRI-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide is a synthetic organic compound that features a thiophene ring, a hydroxy group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-Hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions due to the electron-rich nature of the ring.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Introduction of various substituents on the thiophene ring.

Mechanism of Action

The mechanism of action of N-[3-Hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The thiophene ring and hydroxy group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-Hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide is unique due to the combination of the thiophene ring, hydroxy group, and amide linkage, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[3-hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-4-12(15)13(3)8-7-10(14)11-6-5-9(2)16-11/h4-6,10,14H,1,7-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFAZJNGHVWCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CCN(C)C(=O)C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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